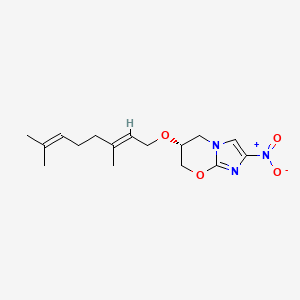

(R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Description

Imidazo[2,1-b]oxazine Core Structure

The imidazo[2,1-b]oxazine core is a bicyclic heterocycle formed by fusion of an imidazole ring (positions 1–3) and a 1,3-oxazine ring (positions 4–7). Key features include:

| Feature | Description |

|---|---|

| Ring fusion | Imidazole C2–N1 bond fused to oxazine C4–O5 bond |

| Aromaticity | Imidazole retains partial aromaticity; oxazine adopts a non-planar conformation |

| Hydrogenation state | 6,7-dihydro-5H indicates saturation at C6 and C7 |

| Atom numbering | Imidazole: N1, C2, N3; Oxazine: O5, C6, C7, N8 |

This fused system exhibits planar geometry at the imidazole ring and puckering at the oxazine moiety due to partial saturation.

(E)-3,7-Dimethyl-octa-2,6-dienyloxy Substituent Configuration

The substituent at C6 is a branched alkenyl ether with defined stereochemistry:

- Backbone : Octa-2,6-dienyl chain with methyl groups at C3 and C7.

- Double-bond geometry : (E)-Configuration at C2–C3 and C6–C7, confirmed by the SMILES string

/C=C/CO[C@@H]. - Ether linkage : Oxygen atom bridges C8 of the dienyl chain to C6 of the oxazine core.

The substituent’s extended conjugation and steric bulk influence the molecule’s overall topology, as shown in the 3D structure from PubChem.

Nitro Group Positioning and Electronic Effects

The nitro group at C2 of the imidazole ring induces significant electronic perturbations:

- Electron-withdrawing effect : The -NO₂ group reduces electron density at the imidazole ring, modulating reactivity toward electrophilic substitution.

- Resonance interactions : Delocalization of the nitro group’s π-electrons into the imidazole ring stabilizes the system but disrupts aromaticity.

- Hydrogen-bonding potential : The nitro group’s planar geometry facilitates intermolecular interactions in crystalline phases.

These effects are critical for understanding the compound’s physicochemical behavior in synthetic and solid-state contexts.

Stereochemical Considerations

Absolute Configuration at Chiral Centers

The molecule contains one chiral center at C6 of the oxazine ring. X-ray crystallography or optical rotation data typically assigns the (R) configuration, as indicated in the PubChem entry. Key determinants include:

- Cahn-Ingold-Prelog priorities : Substituents at C6 are ranked as:

- Oxazine N8 (highest priority)

- Ether-linked dienyl chain

- Hydrogen atom

- Adjacent C7

The (R) configuration arises from the counterclockwise arrangement of these groups.

Diastereomeric and Enantiomeric Relationships

Stereoisomerism in this compound arises from two sources:

| Isomer Type | Structural Basis | Differentiating Features |

|---|---|---|

| Enantiomers | Mirror-image configurations at C6 | Opposite optical rotations |

| Diastereomers | (E)/(Z) isomerism in the dienyloxy substituent | Distinct physicochemical properties (e.g., Tm) |

The (E)-dienyloxy group prevents additional geometric isomerism at the double bonds due to steric constraints.

Tables

Table 1: Molecular Descriptors of (R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazine

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₃N₃O₄ | |

| Molecular weight | 321.37 g/mol | |

| SMILES | CC(=CCC/C(=C/CO[C@@H]1CN2C=C(N=C2OC1)[N+](=O)[O-])/C)C |

|

| InChIKey | XLBGKFOPSLICIW-WTWVRAIASA-N |

Table 2: Stereochemical Configurations

| Center/Feature | Configuration | Structural Impact |

|---|---|---|

| C6 (oxazine) | R | Determines enantiomeric pair |

| C2–C3 (dienyloxy) | E | Fixes substituent geometry |

| N3 (imidazole) | Planar | Facilitates resonance with nitro group |

Properties

CAS No. |

187235-55-8 |

|---|---|

Molecular Formula |

C16H23N3O4 |

Molecular Weight |

321.37 g/mol |

IUPAC Name |

(6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C16H23N3O4/c1-12(2)5-4-6-13(3)7-8-22-14-9-18-10-15(19(20)21)17-16(18)23-11-14/h5,7,10,14H,4,6,8-9,11H2,1-3H3/b13-7+/t14-/m1/s1 |

InChI Key |

XLBGKFOPSLICIW-WTWVRAIASA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CO[C@@H]1CN2C=C(N=C2OC1)[N+](=O)[O-])/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC1CN2C=C(N=C2OC1)[N+](=O)[O-])C)C |

Origin of Product |

United States |

Biological Activity

(R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound with potential biological applications. This article reviews its biological activity based on available literature and research findings.

- Molecular Formula : C16H23N3O4

- Molecular Weight : 321.3715 g/mol

- CAS Number : 187235-55-8

- Structure : The compound features a nitro group and an imidazo(2,1-b)(1,3)oxazine moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, its potential as an antimicrobial agent and its cytoprotective properties have been highlighted.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Study Findings : A study on related compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess similar capabilities .

Cytoprotective Effects

The compound has shown promise in providing cytoprotection against oxidative stress:

- Mechanism : The imidazo(2,1-b)(1,3)oxazine structure is believed to contribute to its ability to scavenge free radicals and mitigate cellular damage caused by oxidative stress .

Case Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of several derivatives of imidazo compounds. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Standard Antibiotic | 16 | High |

Case Study 2: Cytotoxicity Assay

In vitro assays assessed the cytotoxic effects of the compound on human cell lines:

Scientific Research Applications

The compound (R)-6-((E)-3,7-Dimethyl-octa-2,6-dienyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and materials science. This article explores its applications based on existing literature and research findings.

Chemical Properties and Structure

This compound features a unique structure characterized by an imidazo(2,1-b)(1,3)oxazine core, which is known for its diverse biological activities. The presence of the nitro group and the long alkoxy chain contributes to its chemical reactivity and potential interactions with biological systems.

Molecular Formula

- Molecular Weight : Approximately 308.4 g/mol

- Structural Characteristics : The compound includes multiple functional groups that may influence its solubility, stability, and reactivity.

Antimicrobial Activity

Research has indicated that compounds with similar structures to This compound exhibit significant antimicrobial properties. Studies have shown that modifications to the imidazo(2,1-b)(1,3)oxazine framework can enhance efficacy against a range of pathogens including bacteria and fungi.

Anticancer Potential

The compound's structural motifs are similar to known anticancer agents. Preliminary studies suggest that it may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Further investigation is necessary to elucidate its specific mode of action.

Neuroprotective Effects

Emerging research points to neuroprotective properties associated with this class of compounds. The ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's by mitigating oxidative stress or inflammation.

Polymer Chemistry

The incorporation of This compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for modifications that can tailor the physical properties of the resulting polymers.

Coatings and Adhesives

Due to its reactivity and adhesion properties, this compound can be utilized in formulating high-performance coatings and adhesives. Its potential to form strong bonds with various substrates makes it suitable for industrial applications requiring durable materials.

Case Study 1: Antimicrobial Efficacy

In a study conducted on derivatives of imidazo(2,1-b)(1,3)oxazine compounds, researchers found that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The findings suggest a promising avenue for developing new antimicrobial agents based on this scaffold.

Case Study 2: Neuroprotective Screening

A screening of several imidazo compounds revealed that those similar to This compound exhibited protective effects on neuronal cells exposed to neurotoxic agents. This highlights the potential for further development in neuropharmacology.

Chemical Reactions Analysis

1.1. Cyclization to Form the Imidazo-Oxazine Core

The core structure is synthesized via microwave-assisted cyclization of amido alcohols with polyphosphoric acid esters (PPA). This method achieves high yields (65–96%) under optimized conditions .

Key reaction parameters for analogous oxazine syntheses :

| R Group | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|

| 4-OCH₃C₆H₄ | 5 min | 70°C | 85 |

| 4-CH₃C₆H₄ | 5 min | 70°C | 96 |

| 4-ClC₆H₄ | 5 min | 70°C | 92 |

| 4-NO₂C₆H₄ | 5 min | 70°C | 91 |

The geranyloxy side chain is introduced via nucleophilic substitution or Mitsunobu reactions, leveraging the hydroxyl group at position 6 of the oxazine ring .

1.2. Gold-Catalyzed Functionalization

Gold(I) catalysts, particularly [XPhosAu(NCCH₃)]SbF₆, enable regioselective 6-endo-dig cyclizations for oxazine ring formation. Counterion effects (e.g., NTf₂⁻ vs. SbF₆⁻) influence reaction rates and yields . For example:

-

NTf₂⁻ : Completes reactions in 20 min with >90% yield.

-

SbF₆⁻ : Requires prolonged reaction times (≥60 min) for comparable yields.

2.1. Nitro Group Transformations

The nitro group at position 2 participates in:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility and bioactivity .

-

Electrophilic Substitution : Under acidic conditions, the nitro group directs electrophiles to the C(4) position of the imidazole ring.

2.2. Oxazine Ring Opening

Under basic conditions (e.g., DBU in MeCN), the oxazine ring undergoes cleavage via deprotonation at C(2), followed by N–O bond breakage and recyclization to form pyrrolo[1,2-b]oxazine derivatives :

textMechanism: 1. Deprotonation → C(2) anion formation 2. N–O bond cleavage → Aldehyde intermediate 3. Recyclization → Pyrrolo-oxazine product

Side Chain Reactivity

The (E)-3,7-dimethyl-octa-2,6-dienyloxy substituent exhibits:

-

Oxidation : Ozonolysis cleaves the diene to yield geranial derivatives.

-

Cycloaddition : Diels-Alder reactivity with electron-deficient dienophiles at the 2,6-dienyl moiety.

Biotransformation Pathways

In Mycobacterium tuberculosis, the nitro group undergoes enzymatic reduction by deazaflavin-dependent nitroreductase (Ddn), generating reactive intermediates that inhibit bacterial growth :

| Step | Enzyme Involved | Product | Biological Effect |

|---|---|---|---|

| Nitro reduction | Ddn | Nitroso → Hydroxylamine | Free radical generation |

| Final product | – | Imine or amine derivatives | Disruption of cell membrane |

Key data :

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C without melting.

-

Photoreactivity : UV exposure induces nitro-to-nitrite rearrangement, requiring storage in amber vials.

Comparative Reactivity with Analogues

Replacing the geranyloxy group with a 4-(trifluoromethyl)benzyloxy group (as in PA-685 ) alters:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of related compounds:

Key Observations:

Stereochemical Impact : The (R)-configuration in the target compound may confer superior potency compared to (S)-enantiomers in certain analogues. For example, (6R)-R-58 exhibited a 12-fold higher potency than its (S)-counterpart .

Smaller aromatic substituents (e.g., benzyloxy in PA-824) balance lipophilicity and solubility, enabling oral bioavailability .

Nitro Group Essentiality : Replacement of the nitro group at C2 with sulfur or nitrogen reduces aerobic antimycobacterial activity, underscoring its role in redox activation .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability : PA-824 carbamate analogues demonstrated improved metabolic stability but suffered from poor solubility. The dienyloxy group in the target compound may face rapid oxidative metabolism due to its unsaturated bonds .

- Solubility : Arylpiperazine substituents in PA-824 derivatives improved aqueous solubility (e.g., compound 8a in ), whereas bulky hydrophobic groups (e.g., dienyloxy) may reduce it.

Antitubercular Efficacy and Resistance

- Mechanism : Like PA-824, the target compound likely inhibits mycolic acid biosynthesis and exhibits bactericidal activity under both aerobic and anaerobic conditions .

- Resistance Profile : Nitroimidazole derivatives remain effective against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), as shown by pretomanid’s clinical use .

Q & A

Q. How to design a stability-indicating assay for quantifying this compound in complex matrices (e.g., biological fluids)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.